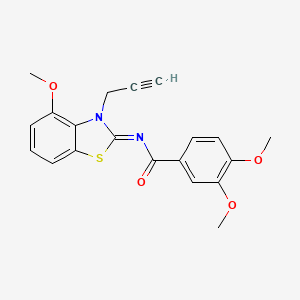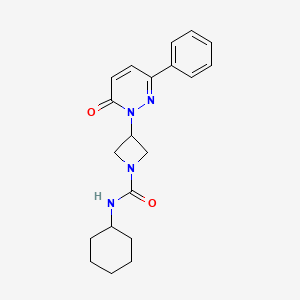
N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the inhibition of this compound, which is an enzyme involved in DNA repair mechanisms. This compound inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. This mechanism has been shown to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair. Additionally, this compound inhibition has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. In cancer cells, this effect is particularly potent, leading to tumor regression. Additionally, this compound inhibition has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide in lab experiments include its potent this compound inhibition, which makes it a valuable tool for studying DNA repair mechanisms and its therapeutic potential in various diseases. However, its limitations include its relatively low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. One potential direction is the development of more potent and selective this compound inhibitors that may have fewer off-target effects. Another direction is the investigation of the potential use of this compound inhibitors in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance their therapeutic efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound inhibition and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxylic acid with cyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, both as a monotherapy and in combination with other chemotherapeutic agents. It has also been found to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders.
特性
IUPAC Name |
N-cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19-12-11-18(15-7-3-1-4-8-15)22-24(19)17-13-23(14-17)20(26)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16-17H,2,5-6,9-10,13-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPTIMVUWYHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)
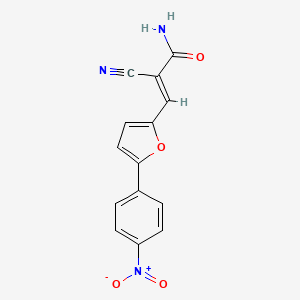
![7-Fluoro-2-methyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848204.png)
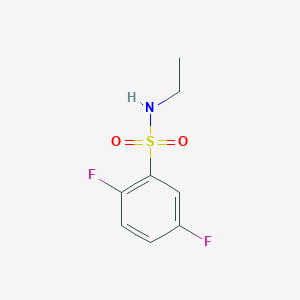
![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)
![2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2848209.png)
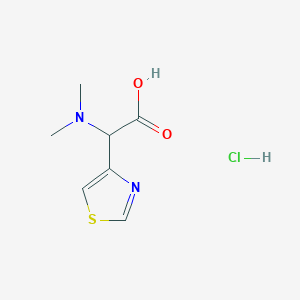
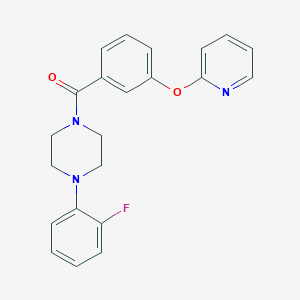
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2848215.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2848216.png)
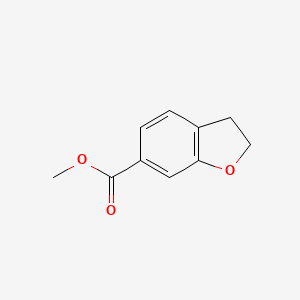
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)

